N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with functional groups that can undergo sulfonation and nitration reactions. The general synthetic route may include:
Nitration: Introduction of a nitro group into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonamide group using sulfonyl chloride in the presence of a base such as pyridine.
Methoxylation: Introduction of a methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction may yield amino derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Possible applications as an antimicrobial agent or in drug development.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with metabolic pathways. The molecular targets could include enzymes like dihydropteroate synthase or other proteins involved in bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE is unique due to its specific functional groups and structural complexity, which may confer unique properties and applications compared to simpler sulfonamides.
Properties
Molecular Formula |
C20H19N3O7S2 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H19N3O7S2/c1-14-7-12-19(30-2)17(13-14)22-31(26,27)16-10-8-15(9-11-16)21-32(28,29)20-6-4-3-5-18(20)23(24)25/h3-13,21-22H,1-2H3 |
InChI Key |
XDRIXTWGFNEBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.